molecular formula C8H8ClN3 B12842687 7-chloro-2-methyl-2H-indazol-5-amine

7-chloro-2-methyl-2H-indazol-5-amine

Cat. No.: B12842687
M. Wt: 181.62 g/mol
InChI Key: AJVUOMGKGLMSBE-UHFFFAOYSA-N
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Description

7-chloro-2-methyl-2H-indazol-5-amine is an organic compound with the molecular formula C8H8ClN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is known for its various biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-2H-indazol-5-amine can be achieved through several methods. One common approach involves the alkylation of N-methylindazole with 6-chloro-2-methyl-2H-indazol-5-amine . Another method includes the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C–N and N–N bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-2H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

7-chloro-2-methyl-2H-indazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-2H-indazol-5-amine
  • N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide

Uniqueness

7-chloro-2-methyl-2H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of anti-tumor and anti-inflammatory properties .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-2-methylindazol-5-amine

InChI

InChI=1S/C8H8ClN3/c1-12-4-5-2-6(10)3-7(9)8(5)11-12/h2-4H,10H2,1H3

InChI Key

AJVUOMGKGLMSBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)Cl)N

Origin of Product

United States

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